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molecular formula C9H8N2O B1598841 4-cyano-N-methylbenzamide CAS No. 36268-62-9

4-cyano-N-methylbenzamide

Cat. No. B1598841
M. Wt: 160.17 g/mol
InChI Key: UGGZWKXUBBYXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067537B2

Procedure details

By the reaction in the same manner as in Example 26-i) using 4-cyanobenzoyl chloride (5.17 g) and 40% aqueous methylamine solution (20 ml), the title compound (4.13 g) was obtained as colorless powder crystals.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1)#[N:2].[CH3:12][NH2:13]>>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:13][CH3:12])=[O:8])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example 26-i)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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